molecular formula C6H6BrN3 B13511994 4-Bromopicolinimidamide

4-Bromopicolinimidamide

Cat. No.: B13511994
M. Wt: 200.04 g/mol
InChI Key: IMSYCPLDIVWPRA-UHFFFAOYSA-N
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Description

4-Bromopicolinimidamide is a chemical compound with the molecular formula C6H6BrN3 It is a derivative of picolinamide, where a bromine atom is substituted at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopicolinimidamide typically involves the reaction of 4-bromopyridine-2-carboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of sodium methoxide in methanol as a solvent, where the reaction is carried out under an atmosphere of nitrogen .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopicolinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamides, while cyclization reactions can produce imidazole derivatives .

Scientific Research Applications

4-Bromopicolinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromopicolinimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 4-Bromopyridine-2-carboximidamide
  • 4-Bromoaniline
  • 4-Bromopyridine

Comparison: 4-Bromopicolinimidamide is unique due to its specific substitution pattern and the presence of both bromine and imidamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-bromopyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSYCPLDIVWPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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